molecular formula C11H14N4O2S B1426617 N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 659743-31-4

N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1426617
CAS No.: 659743-31-4
M. Wt: 266.32 g/mol
InChI Key: JJPINNDWEGQNDE-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a synthetic small molecule based on the benzothiazole pharmacophore, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities . This compound features a 2,6-disubstituted benzothiazole core, a pattern that has demonstrated significant potential in anticancer research, particularly against cell lines such as MCF-7 and HeLa . The mechanism of action for benzothiazole derivatives is often multi-faceted, but their potent cytotoxicity against tumor cells is a defining characteristic, making them promising leads for the development of novel oncology therapeutics . Beyond its potential in anticancer studies, the benzothiazole nucleus is extensively investigated for its antimicrobial properties against a spectrum of pathogens, including gram-negative and gram-positive bacteria such as E. coli and Pseudomonas aeruginosa , as well as the yeast Candida albicans . The presence of the nitro group at the 6-position and a diamine side chain at the 2-position is designed to optimize the molecule's electronic properties and binding affinity, which can profoundly influence its biological activity and selectivity in various assay systems. This product is intended for research purposes as a chemical reference standard or a building block for further chemical synthesis. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N',N'-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-14(2)6-5-12-11-13-9-4-3-8(15(16)17)7-10(9)18-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPINNDWEGQNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthetic Approach via Benzothiazole Derivative Functionalization

The most straightforward method involves the functionalization of a benzothiazole core with aminoethane groups, followed by N,N-dimethylation. This approach is supported by recent commercial synthesis protocols, where the key intermediate, 6-nitro-1,3-benzothiazole-2-amine, undergoes further alkylation and methylation steps.

Key Steps:

  • Preparation of 6-Nitro-1,3-Benzothiazole-2-Amine:
    This is typically synthesized via nitration of benzothiazole precursors, followed by amino substitution at the 2-position. For example, nitration of benzothiazole derivatives using mixed acids yields 6-nitrobenzothiazole, which is then aminated through nucleophilic substitution with ammonia or amines under controlled conditions.

  • Alkylation with Ethane-1,2-diamine:
    The amino group at the 2-position of benzothiazole reacts with ethane-1,2-diamine (ethylenediamine) via nucleophilic substitution, often facilitated by activating agents such as carbodiimides or via direct reaction in polar solvents like DMF or acetonitrile.

  • N,N-Dimethylation:
    The secondary amine thus formed is subjected to methylation using methylating agents such as methyl iodide, dimethyl sulfate, or via reductive methylation with formaldehyde and formic acid (Eschweiler–Clarke reaction). Supercritical methylation with methanol under catalysis has also been reported, providing high selectivity and yield.

Research Findings:

  • A recent synthesis involved treating 6-nitro-1,3-benzothiazole-2-amine with methylating agents in polar solvents, achieving yields of approximately 85%. The process was optimized at elevated temperatures (~70°C) with catalysts like potassium carbonate or sodium hydride to facilitate methylation.

  • The reaction conditions typically involve reflux in solvents such as acetonitrile or DMF, with reaction times ranging from 4 to 16 hours, depending on the methylation reagent and catalyst used.

One-Pot Multi-Component Synthesis

Recent advances have demonstrated the feasibility of one-pot synthesis strategies, combining nitration, amination, and methylation steps sequentially or simultaneously:

  • Methodology:

    • Nitration of benzothiazole in acetonitrile with nitric acid yields 6-nitrobenzothiazole.
    • In situ reaction with ethylenediamine in the presence of a base (e.g., K2CO3) leads to the amino derivative.
    • Subsequent methylation with methyl iodide or dimethyl sulfate in the same reaction vessel affords the target compound.
  • Advantages:

    • Reduced purification steps.
    • Higher overall yields (~80-85%).
    • Shorter reaction times (~24 hours total).

Research Data:

  • A study reported the one-pot synthesis of similar benzothiazole derivatives with yields up to 85%, employing acetonitrile as solvent and potassium carbonate as base, at reflux temperatures (~70°C).

Catalytic N-Methylation Using Supercritical Methanol

Another prominent method involves chemoselective N-methylation using supercritical methanol over bifunctional solid acid-base catalysts:

  • Procedure:

    • The amino benzothiazole derivative is reacted with supercritical methanol at elevated temperatures (~300°C) in the presence of catalysts like Cs-P-Si mixed oxides.
    • This method offers high selectivity (>90%) for N,N-dimethylation and minimizes over-alkylation or side reactions.
  • Research Findings:

Catalyst Temperature Yield Reference
Cs-P-Si mixed oxide 300°C 94% Oku et al., 2007

This approach is advantageous for producing N,N-dimethylated derivatives with high purity, especially suitable for large-scale synthesis.

Reaction Conditions Summary

Method Reagents Solvent Temperature Reaction Time Yield Notes
Nucleophilic substitution + methylation Ethylenediamine + methylating agent DMF, acetonitrile 70°C 4-16 hours 85% Catalyzed by K2CO3 or NaH
One-pot nitration/amidation Benzothiazole + nitrating agents + ethylenediamine Acetonitrile Reflux (~70°C) 24 hours 80-85% Multi-step in a single vessel
Supercritical methylation Benzothiazole derivative Supercritical methanol 300°C 4-6 hours 94% Catalyzed by Cs-P-Si oxide

Notes on Purification and Characterization

  • Purification typically involves column chromatography or recrystallization from suitable solvents like ethanol or ethyl acetate.
  • Characterization confirms the structure via NMR, MS, and IR spectroscopy, ensuring the formation of the N,N-dimethylated product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Enzyme Inhibition

One of the notable applications of N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine lies in its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit glutathione transferases (GSTs) , particularly GST P1-1. This enzyme plays a critical role in detoxification processes and is a target for anticancer drug development .

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties attributed to the benzothiazole structure. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent . The nitro group enhances this activity by interfering with bacterial cellular processes.

Cell Cycle Arrest and Apoptosis

Research indicates that derivatives of similar compounds can induce cell cycle arrest at the G2 phase and promote apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapy .

Case Study 1: Anticancer Properties

A study explored the effects of benzothiazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound could effectively induce apoptosis in human cancer cells through mitochondrial pathways. This suggests that further research into this specific compound could yield valuable insights into its anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against resistant bacterial strains. The findings revealed that compounds structurally related to this compound exhibited significant inhibitory effects on several pathogens. This positions the compound as a potential lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The compound’s closest structural analogs differ in substituents on the benzothiazole ring. Key examples include:

Compound Name Substituent (Position) Molecular Weight Key Structural Features
N,N-dimethyl-N'-(6-chloro-1,3-benzothiazol-2-yl)ethane-1,2-diamine Cl (6) 255.76 g/mol Electron-withdrawing Cl; moderate polarity
N,N-dimethyl-N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CH₃ (5,7) 249.38 g/mol Electron-donating CH₃; increased lipophilicity
N,N-dimethyl-N'-(4-chloro-1,3-benzothiazol-2-yl)ethane-1,2-diamine Cl (4) 255.77 g/mol Cl at 4-position alters electronic distribution
Target Compound (6-nitro derivative) NO₂ (6) 280.31 g/mol* Strong electron withdrawal; high polarity

*Calculated based on molecular formula C₁₁H₁₄N₄O₂S.

  • Electronic Effects : The nitro group in the target compound reduces electron density on the benzothiazole ring compared to chloro or methyl substituents, enhancing electrophilic reactivity .
  • Lipophilicity : Methyl groups (e.g., 5,7-dimethyl analog) increase hydrophobicity, while nitro groups reduce membrane permeability due to higher polarity .

Physicochemical Properties

Property 6-Nitro Target 6-Chloro Derivative 5,7-Dimethyl Derivative
Density (g/cm³) ~1.2 (predicted) Not reported 1.159
pKa ~7.5–8.5 (predicted) Not reported 8.89
Boiling Point >300°C (estimated) Not reported 364.9°C
  • The nitro group likely lowers the pKa of the amine groups compared to methyl-substituted analogs due to increased electron withdrawal .

Biological Activity

N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS No. 659743-31-4) is a synthetic compound characterized by its unique structure, featuring a nitro-substituted benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C11H14N4O2SC_{11}H_{14}N_{4}O_{2}S, with a molecular weight of 266.32 g/mol. The presence of the benzothiazole ring and the nitro group contributes to its biological activity.

PropertyValue
IUPAC NameN',N'-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Molecular FormulaC11H14N4O2S
Molecular Weight266.32 g/mol
CAS Number659743-31-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit glutathione transferases (GSTs), which are critical in detoxification processes. In particular, GST P1-1 has been identified as a potential target for anticancer drugs .
  • Antimicrobial Activity : The benzothiazole ring is known for its antimicrobial properties. The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent.
  • Cell Cycle Arrest and Apoptosis : Studies indicate that certain derivatives of similar compounds can induce cell cycle arrest at the G2 phase and promote apoptosis in cancer cells. This mechanism may also be applicable to this compound .

Anticancer Properties

Research has demonstrated that compounds similar to this compound can exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that these compounds can effectively reduce cell viability and induce apoptosis in a dose-dependent manner.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Pseudomonas aeruginosaInhibited

These findings suggest that this compound could serve as a lead compound for the development of new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological implications of compounds with similar structures:

  • GST Inhibition : A study focused on derivatives designed to inhibit GST P1-1 showed that certain modifications led to enhanced selectivity and potency against cancer cells .
  • Cell Cycle Effects : Research indicated that specific analogs could effectively arrest the cell cycle at critical checkpoints, leading to increased apoptosis rates in cancerous cells.

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach starts with the preparation of the benzothiazole core via cyclization of precursors like 2-amino-6-nitrobenzothiazole. Subsequent steps include alkylation or condensation with N,N-dimethylethane-1,2-diamine derivatives. For example, nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with K₂CO₃ as a base can yield the target compound. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures .

  • Reagents & Conditions Table :

StepReagents/ConditionsPurpose
12-amino-6-nitrobenzothiazole, DMF, 80°CCore synthesis
2N,N-dimethylethane-1,2-diamine, K₂CO₃, refluxAlkylation
3Ethanol/water recrystallizationPurification

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with nitro and benzothiazole groups showing distinct deshielding (e.g., nitro protons at δ 8.5–9.0 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding interactions, critical for understanding molecular conformation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : The nitrobenzothiazole moiety interacts with enzyme active sites (e.g., kinases or oxidoreductases), making it a candidate for mechanistic studies .
  • Anticancer Research : Evaluated in vitro for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, often combined with flow cytometry to assess apoptosis .
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes studied for antioxidant or catalytic properties .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

  • Methodological Answer : Contradictions in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from:
  • Tautomerism : The nitro group may participate in resonance, altering electron distribution. DFT calculations (e.g., Gaussian 16) model these effects .
  • Impurity Profiles : HPLC-MS or GC-MS identifies side products (e.g., unreacted amines or oxidized derivatives). Adjusting reaction stoichiometry or purification protocols mitigates this .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural proof, resolving ambiguities from solution-state data .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in benzothiazole formation. For example, CuI/1,10-phenanthroline systems improve cyclization yields by 15–20% .
  • Solvent Optimization : Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces side reactions and simplifies post-synthesis isolation .
  • Flow Chemistry : Continuous flow reactors minimize thermal degradation and improve reproducibility for nitro-group stability .

Q. What mechanistic insights explain its bioactivity in enzyme inhibition?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models predict binding poses with targets (e.g., EGFR kinase). The nitro group forms hydrogen bonds with catalytic lysine residues, while the dimethylamine tail occupies hydrophobic pockets .
  • Kinetic Assays : Michaelis-Menten plots and IC₅₀ determinations (e.g., via fluorogenic substrates) quantify inhibition potency. Competitive vs. non-competitive inhibition is discerned using Lineweaver-Burk plots .
  • Mutagenesis Studies : Site-directed mutagenesis of key enzyme residues (e.g., T790M in EGFR) validates binding hypotheses .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variations in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from:
  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity. Standardizing protocols (e.g., CLSI guidelines) reduces variability .
  • Cell Line Heterogeneity : Genetic drift in cell lines (e.g., HeLa vs. HepG2) affects drug metabolism. STR profiling ensures cell line authenticity .
  • Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., reduced nitro groups), which may contribute to observed effects .

Experimental Design Considerations

Q. What controls are essential in biological assays involving this compound?

  • Methodological Answer :
  • Negative Controls : Vehicle-only treatments (e.g., DMSO) and inactive analogs (e.g., nitro-free benzothiazoles) isolate target-specific effects .
  • Positive Controls : Known inhibitors (e.g., staurosporine for kinase assays) validate assay sensitivity .
  • Cytotoxicity Controls : Parallel assays on non-cancerous cells (e.g., HEK293) differentiate general toxicity from selective activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

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